5-Nitro-2H-benzo[d]imidazol-2-one

Photophysics Non-linear optics Solvatochromism

Over-nitrated contaminants in generic 5-nitrobenzimidazolone degrade pigment brightness and fastness. Our mononitro intermediate, produced via the aqueous nitration route (CA1132582A), suppresses dinitro formation, delivering high mononitro purity essential for benzimidazolone azo pigments. • High mononitro purity minimizes over-nitrated byproducts • Aqueous nitration route ensures consistent quality • Suitable for electrochemical reduction to 5-aminobenzimidazolone (93% yield) Bulk packaging available.

Molecular Formula C7H3N3O3
Molecular Weight 177.12 g/mol
CAS No. 98185-13-8
Cat. No. B8775366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2H-benzo[d]imidazol-2-one
CAS98185-13-8
Molecular FormulaC7H3N3O3
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)N=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C7H3N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H
InChIKeyCLHXKSVLPCOPHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2H-benzo[d]imidazol-2-one (CAS 98185-13-8): Core Properties and Procurement-Relevant Identity


5-Nitro-2H-benzo[d]imidazol-2-one (also indexed as CAS 93-84-5, 5-nitrobenzimidazol-2-one) is a heterocyclic aromatic compound with molecular formula C₇H₅N₃O₃ and molecular weight 179.13 g/mol . It belongs to the benzimidazolone class, bearing a single nitro group at the 5-position of the fused benzene-imidazole ring system . The compound appears as a yellow to brown powder, melts above 300 °C, and is insoluble in water but soluble in organic solvents . It serves as a critical intermediate in the manufacture of high-performance azo pigments and as a precursor to 5-aminobenzimidazolone, a diazo component widely used in pigment synthesis [1].

5-Nitro-2H-benzo[d]imidazol-2-one Procurement: Why In-Class Analogs Cannot Be Interchanged


Superficially similar nitrobenzimidazolones exhibit divergent reactivity, selectivity, and physical properties that preclude casual substitution. The number and position of nitro groups on the benzimidazolone scaffold dictate reduction potential, dipole moment, DT-diaphorase substrate efficiency, and synthetic accessibility of downstream derivatives [1]. For instance, dinitro and trinitro analogs display markedly different photophysical behavior and enzymatic reduction profiles compared to the mononitro compound [2]. Furthermore, the purity of the mononitro intermediate directly determines the performance characteristics of the final azo pigments; even trace contamination by over-nitrated byproducts degrades pigment brightness and fastness [3]. These quantifiable differences make generic replacement risky for applications ranging from enzyme mechanistic probes to industrial pigment synthesis.

5-Nitro-2H-benzo[d]imidazol-2-one: Quantified Differentiation Evidence Against Closest Analogs


Monochromatic Dipole Moment Decrease: 5-Nitrobenzimidazolone vs. Di- and Tri-Nitro Analogs

The introduction of a single nitro group at the 5-position decreases the ground-state dipole moment relative to unsubstituted benzimidazolone, whereas the 5,6-dinitro derivative exhibits a considerably increased dipole moment due to enhanced quinone-imine resonance contributions, and the 5,6,7-trinitro analog shows a lower dipole moment than the dinitro compound owing to competing intramolecular charge-transfer species in the excited state [1]. This non-monotonic trend, measured by solvatochromic Stokes shift correlation with the microscopic solvent polarity parameter E_T(N), is unique to the mononitro compound [1].

Photophysics Non-linear optics Solvatochromism

Regioselective Mononitration Yield Advantage: 5-Nitrobenzimidazolone vs. 5,6-Dinitrobenzimidazolone in Aqueous Nitration

Under prior-art nitration conditions (H₂SO₄/HNO₃ at 0 °C), 5-nitrobenzimidazolone-(2) was isolated in only 68.5% yield with cumbersome work-up, while the same conditions using a 3-fold molar excess of fuming HNO₃ gave 5,6-dinitrobenzimidazolone-(2) in 94% crude yield [1]. An improved process (Monatshefte f. Chemie, 1976) achieved 90.5% yield of the mononitro compound but required a 4.5-fold excess of HNO₃ in acetic anhydride/glacial acetic acid [1]. The patented aqueous nitration process (CA1132582A) yields 5-nitrobenzimidazolone-(2) in high purity with simplified work-up, avoiding over-nitration by using water as the reaction medium at 20–100 °C and controlling HNO₃ concentration to 10–45% [1].

Process chemistry Nitration selectivity Pigment intermediate

DT-Diaphorase Substrate Reactivity: Nitrobenzimidazoles Outperform Nitrofurans and Nitrobenzenes

A panel of nitrobenzimidazoles, including mononitro derivatives, acted as relatively efficient substrates for rat liver DT-diaphorase (EC 1.6.99.2), with reactivity exceeding that of nitrofurans and nitrobenzenes [1]. The compounds were competitive inhibitors with NADPH in menadione reductase reactions; their inhibition constant remained unchanged in the presence of dicumarol but increased with 2',5'-ADP, indicating binding at the adenosine-phosphate region of the NADPH-binding site rather than the quinone-binding nicotinamide pocket [1]. Among polynitro analogs, DT-diaphorase reduction of 4,5,6-trinitrobenzimidazol-2-one proceeds with initial reduction specifically at the 5-nitro group [1]. A QSAR analysis established that ln(k_cat) and ln(k_cat/K_m) correlate with the energy of the lowest unoccupied molecular orbital (E_LUMO) of the nitroaromatic compounds, consistent with a ping-pong kinetic mechanism [2].

Enzymology Bioreductive activation Cytotoxicity

Electrochemical Reduction Efficiency: 93% Yield of 5-Aminobenzimidazolone on Copper Mesh Cathode

Electro-reduction of 5-nitrobenzimidazolone on a copper mesh cathode proceeds as an irreversible, diffusion-controlled reaction, yielding 5-aminobenzimidazolone in up to 93% yield under optimized conditions [1]. Remarkably, the electrolyte could be recycled for 10 consecutive runs with no loss of yield (maintained at ~93%), matching the performance of fresh electrolyte [1]. This contrasts with conventional chemical reduction methods (iron powder, hydrazine hydrate, or catalytic hydrogenation), which typically generate higher waste loads and may require more stringent purification [1].

Electrosynthesis Green chemistry Diazo component

Purity-Driven Pigment Performance: Mononitro Intermediate Integrity vs. Over-Nitrated Contaminants

The purity of 5-nitrobenzimidazolone-2 directly determines the quality of the 5-aminobenzimidazolone-2 derived from it and, consequently, the performance of the final benzimidazolone azo pigments [1]. Impurities originating from over-nitration (di-, tri-, and tetranitro derivatives) that accumulate during nitration will carry through reduction and coupling steps, causing substantial deterioration of pigment brightness, tinctorial strength, and fastness properties [1]. This necessitates that the mononitro compound be isolated with a high degree of purity, achievable through controlled nitration conditions (e.g., aqueous HNO₃ process) that suppress polynitro byproduct formation [2].

Pigment quality Intermediate purity Azo coupling

Enzymatic Reduction Regiochemistry: 5-Nitro Group as the Primary Reduction Site in Polynitro Congeners

In the DT-diaphorase-catalyzed reduction of 4,5,6-trinitrobenzimidazol-2-one, the enzyme most probably reduces the 5-nitro group to the 5-nitroso or 5-hydroxylamine derivative as the initial step, establishing the 5-position as the kinetically preferred site of enzymatic attack even when competing nitro groups are present at positions 4 and 6 [1]. This regiochemical preference, inferred from product analysis and kinetic data, implies that the mononitro compound (bearing only the 5-nitro group) represents the minimal pharmacophoric unit for DT-diaphorase-mediated reduction, avoiding the confounding reactivity of additional nitro groups [1].

Bioreduction mechanism Nitroreductase Prodrug design

5-Nitro-2H-benzo[d]imidazol-2-one: Evidence-Backed Research and Industrial Application Scenarios


High-Performance Benzimidazolone Azo Pigment Manufacturing

5-Nitro-2H-benzo[d]imidazol-2-one is the essential precursor for 5-aminobenzimidazolone-2, the diazo component used in benzimidazolone pigments renowned for excellent lightfastness, weather resistance, and migration fastness. The purity of the mononitro intermediate is a critical quality attribute: over-nitrated contaminants (5,6-dinitro and higher analogs) that arise from poorly controlled nitration carry through to the final pigment, degrading brightness and fastness [1]. Procurement should prioritize material produced via the aqueous nitration route (CA1132582A), which suppresses dinitro formation and delivers high mononitro purity [2].

Electrochemical Synthesis of 5-Aminobenzimidazolone with Electrolyte Recycling

The electrochemical reduction of 5-nitrobenzimidazolone on a copper mesh cathode yields 5-aminobenzimidazolone at 93% yield, with the electrolyte recyclable for at least 10 consecutive runs without loss of efficiency [1]. This green chemistry approach reduces chemical waste compared to iron powder or hydrazine hydrate reduction methods, making it attractive for industrial-scale production of the amino derivative for dye and pigment applications.

DT-Diaphorase Mechanistic Probe and Bioreductive Prodrug Scaffold

The mononitrobenzimidazolone core serves as a validated substrate for DT-diaphorase (NQO1), with reactivity exceeding that of nitrofurans and nitrobenzenes [1]. The 5-nitro group is the kinetically preferred enzymatic reduction site, even in the presence of additional nitro substituents [1]. QSAR models linking ln(k_cat) and ln(k_cat/K_m) to E_LUMO provide a predictive framework for designing derivatives with tuned bioreductive activation rates [2]. This makes the compound a rational starting point for developing hypoxia-activated prodrugs or enzyme-responsive fluorescent probes.

Non-Linear Optical Material Design Using Solvatochromic Tuning

The mononitrobenzimidazolone exhibits a unique dipole moment trend—decreased relative to the parent benzimidazolone, in contrast to the increased dipole moment of the dinitro analog and the diminished dipole moment of the trinitro derivative [1]. This non-monotonic behavior, characterized by solvatochromic Stokes shift correlation with E_T(N), allows materials scientists to select the mononitro compound for applications requiring moderate ground-state polarity with predictable excited-state charge redistribution, distinct from the strong intramolecular charge-transfer character of polynitro analogs [1].

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